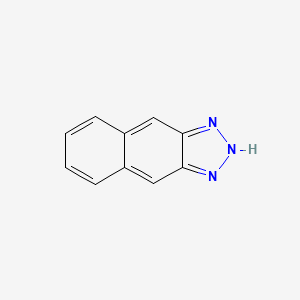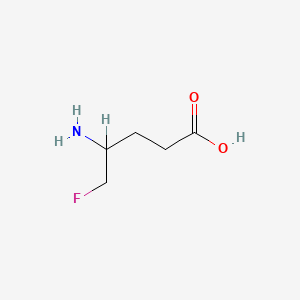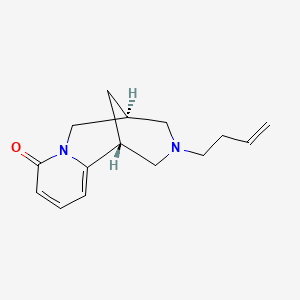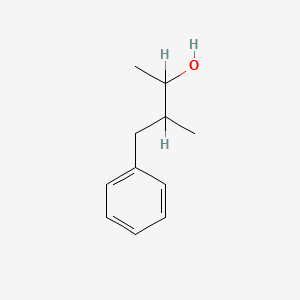
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is a complex compound with a unique structure that includes sodium, iron, and organic moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) typically involves the reaction of iron(2+) salts with sodium 4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and other by-products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction may produce amine derivatives.
科学的研究の応用
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
作用機序
The mechanism of action of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include redox reactions and coordination chemistry with metal ions .
類似化合物との比較
Similar Compounds
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(3+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;copper(2+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;nickel(2+)
Uniqueness
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is unique due to its specific combination of sodium, iron, and organic components, which confer distinct chemical and physical properties.
特性
CAS番号 |
26671-45-4 |
|---|---|
分子式 |
C45H30FeN3NaO12 |
分子量 |
883.6 g/mol |
IUPAC名 |
sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) |
InChI |
InChI=1S/3C15H11NO4.Fe.Na/c3*1-2-10-3-6-12(7-4-10)20-15(18)11-5-8-14(17)13(9-11)16-19;;/h3*2-9,17H,1H2;;/q;;;+2;+1/p-3 |
InChIキー |
OVMCOCUPINBXRQ-UHFFFAOYSA-K |
SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
正規SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
同義語 |
ferroverdin ferroverdin A tris(p-vinylphenyl-4-hydroxy-3-nitrosobenzoato-N(3),O(4))ferrate(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-chloroethyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-1-nitrosourea](/img/structure/B1213290.png)
![methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]-7-oxoheptanoate](/img/structure/B1213295.png)


![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)


